molecular formula C11H11BrN2O2 B6259019 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione CAS No. 1500958-16-6

1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione

Cat. No.: B6259019
CAS No.: 1500958-16-6
M. Wt: 283.1
InChI Key:
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Description

1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves the reaction of 5-bromo-2-methylphenylamine with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then cyclized to form the diazinane-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency. Additionally, the use of catalysts and solvents that can be easily recycled and reused is considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-bromo-2-methylphenyl)-2-pyrrolidinone
  • 5-bromo-2-methylphenol
  • 1-(5-bromo-2-thienyl)-1,3-diazinane-2,4-dione

Uniqueness

1-(5-bromo-2-methylphenyl)-1,3-diazinane-2,4-dione is unique due to its specific substitution pattern and the presence of the diazinane-2,4-dione ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1500958-16-6

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.1

Purity

95

Origin of Product

United States

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